N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Overview
Description
N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid is a useful research compound. Its molecular formula is C19H31NO5 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(tert-butyl)-3-(2-sec-butylphenoxy)-1-propanamine oxalate is 353.22022309 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Synthesis and Catalysis
Compounds with tert-butyl groups, such as N-tert-butanesulfinyl imines, are pivotal intermediates for the asymmetric synthesis of amines. They facilitate the synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines, by activating imines for the addition of various classes of nucleophiles. This demonstrates their utility in producing ligands for asymmetric catalysis (Ellman, Owens, & Tang, 2002).
Oxidative Reactions and Radical Chemistry
The tert-butyl group plays a significant role in oxidative chemistry, particularly in reactions involving phenols. For instance, tert-butoxy radicals generated in the photodecomposition of di-tert-butyl peroxide efficiently react with phenols, highlighting the tert-butyl group's influence on phenoxy radical formation and reactivity. This process is essential in understanding radical-mediated organic transformations and the design of radical inhibitors (Das, Encinas, Steenken, & Scaiano, 1981).
Ligand Design for Metal Complexes
The introduction of tert-butyl groups in ortho and para positions of phenols within salen ligands has been explored for enhancing enantioselective catalysis. These modifications stabilize the one-electron oxidized product, e.g., the phenoxyl radical, and influence the electronic structure of metal complexes, thereby affecting their catalytic properties. This research area underscores the significance of tert-butyl groups in designing ligands for redox-active metal complexes and their applications in catalysis (Thomas, 2016).
Antioxidant Activities
The steric hindrance provided by tert-butyl groups in phenolic compounds plays a crucial role in their antioxidant activities. The study of various sterically hindered phenols, including those with tert-butyl groups, has contributed to understanding the mechanism of antioxidant action and designing effective antioxidant compounds for various applications (Barclay, Edwards, & Vinqvist, 1999).
Properties
IUPAC Name |
N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-6-14(2)15-10-7-8-11-16(15)19-13-9-12-18-17(3,4)5;3-1(4)2(5)6/h7-8,10-11,14,18H,6,9,12-13H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGWRGAPCIVMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCNC(C)(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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